molecular formula C27H25ClN4O3 B2809125 N-(3-chlorophenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251572-44-7

N-(3-chlorophenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2809125
CAS No.: 1251572-44-7
M. Wt: 488.97
InChI Key: UEYMNPVHBDADMP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule characterized by a central imidazole ring substituted with a carboxamide group at position 2. The structure includes a benzyl group linked to a propanamido moiety at the 1-position of the imidazole core, with a 4-methoxyphenyl group attached to the propanamido chain. The 3-chlorophenyl substituent on the carboxamide nitrogen introduces steric and electronic effects that may influence biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3/c1-35-24-12-7-19(8-13-24)9-14-26(33)30-22-10-5-20(6-11-22)16-32-17-25(29-18-32)27(34)31-23-4-2-3-21(28)15-23/h2-8,10-13,15,17-18H,9,14,16H2,1H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYMNPVHBDADMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the chlorophenyl group, and the attachment of the methoxyphenyl propanamido moiety. Common synthetic routes may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives and suitable catalysts to facilitate the substitution reaction.

    Attachment of the Methoxyphenyl Propanamido Moiety: This can be done through amide bond formation using carboxylic acid derivatives and amines in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby preventing a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound belongs to a class of imidazole carboxamides with modifications on the benzyl, propanamido, and aryl groups. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Source
N-(3-chlorophenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide (Target) C28H26ClN4O4 518.99 3-chlorophenyl, 4-methoxyphenyl propanamido Imidazole-4-carboxamide core; benzyl-propanamido linker
N-(5-chloro-2-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide C28H27ClN4O4 518.99 5-chloro-2-methoxyphenyl, 4-methoxyphenyl propanamido Additional methoxy group at 2-position on phenyl ring
N-(3-ethylphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide C29H29N4O4 497.57 3-ethylphenyl (vs. 3-chlorophenyl) Chlorine replaced with ethyl group; reduced electronegativity
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide C21H22N4O2 363.18 Benzodiazepine core; 4-chlorophenyl ketone, pyrrolidine Benzimidazole (vs. imidazole) core; ketone functionality
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide C26H26N3O4 444.50 3,4-dimethoxyphenyl; propyl chain on benzimidazole Benzimidazole core; multiple methoxy groups

Functional Group Impact on Properties

  • Electron-Withdrawing vs. The 5-chloro-2-methoxyphenyl variant () introduces steric hindrance and polarity, which may alter solubility and membrane permeability .
  • Propanamido Linker Modifications : The 4-methoxyphenyl propanamido group in the target compound and its analogs () provides a hydrophobic anchor, while ketone-containing analogs () may introduce reactive intermediates during metabolism .

Biological Activity

N-(3-chlorophenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and notably its biological activity, including anticancer and antimicrobial properties.

Structural Characteristics

The molecular formula of this compound is C20H22ClN3O2. The structural complexity arises from the presence of multiple functional groups, including an imidazole ring, a carboxamide group, and various aromatic moieties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic precursors. Key steps include:

  • Formation of the Imidazole Ring : Utilizing appropriate reagents to construct the imidazole framework.
  • Amidation : Reaction with propanamide derivatives to introduce the amide functionality.
  • Chlorination : Selective chlorination to introduce the 3-chlorophenyl group.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.45Induction of apoptosis
A549 (Lung)0.75Inhibition of cell proliferation
HeLa (Cervical)0.60Disruption of microtubule dynamics

The mechanism appears to involve apoptosis induction and disruption of microtubule formation, which is critical for cell division.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may interfere with bacterial cell wall synthesis or function as a bacteriostatic agent.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in combination therapy with existing chemotherapeutics. The study found that co-administration with doxorubicin enhanced overall therapeutic outcomes in animal models, suggesting a synergistic effect.

Summary of Case Study Findings

  • Combination Therapy : Enhanced efficacy when combined with doxorubicin.
  • Animal Model : Significant tumor reduction observed.
  • Mechanism : Potentially through enhanced drug uptake and reduced efflux.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-chlorophenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between the benzylamine and propanamide groups using carbodiimide coupling agents (e.g., EDC/HOBt) under nitrogen atmosphere .
  • Imidazole ring assembly : Cyclization via condensation of appropriate precursors (e.g., glyoxal derivatives with ammonium acetate) at controlled temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5) and HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ ~165–175 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 550.2) .
  • FT-IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3100 cm1^{-1} (imidazole N-H) .
  • X-ray crystallography (if crystals obtained): Resolve 3D conformation and hydrogen-bonding networks .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Kinase inhibition assays : Measure IC50_{50} values against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubation .
  • Enzyme-linked assays : Evaluate inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterases via colorimetric substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :

  • Orthogonal validation : Cross-validate using alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Compound purity verification : Re-analyze via LC-MS to exclude batch-specific impurities (>98% purity required) .
  • Cell line standardization : Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to control for genetic variability .
  • Solubility optimization : Pre-dissolve in DMSO/PEG-400 mixtures to ensure consistent bioavailability .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Systematic substitution : Modify functional groups (e.g., replace 3-chlorophenyl with 4-fluorophenyl or adjust methoxyphenyl chain length) .

  • Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase domain) .

  • In vitro potency tiers : Rank derivatives by IC50_{50} values and logP (for permeability) to prioritize lead compounds .

    Example SAR Table :

    Substituent ModificationEffect on IC50_{50} (EGFR)LogP Change
    3-Chlorophenyl → 4-FluorophenylIC50_{50} ↓ 30%+0.2
    Methoxyphenyl → EthoxyphenylIC50_{50} ↑ 2-fold+0.5
    Propanamido linker → ButanamidoIC50_{50} ↓ 50%+0.7

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esterase-sensitive moieties) to enhance aqueous solubility .
  • Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots; block vulnerable sites with deuterium or fluorine .
  • Formulation strategies : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life .

Notes

  • Abbreviations : Avoid acronyms; spell out terms like "cyclooxygenase-2 (COX-2)".
  • Data Integrity : Cross-check spectral data (NMR, MS) with computational predictions (e.g., ChemDraw) to ensure accuracy .

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